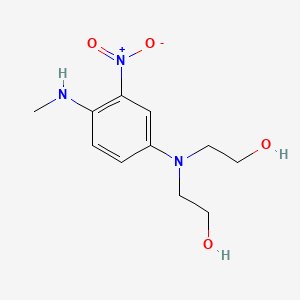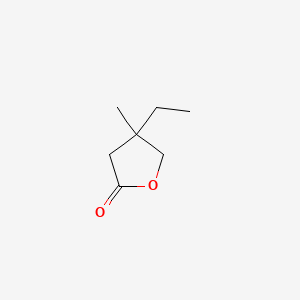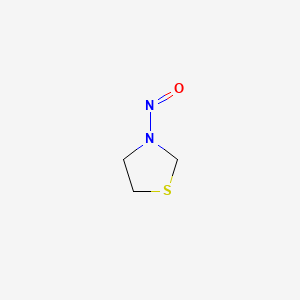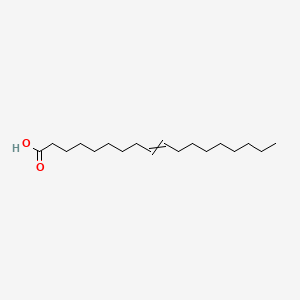
2,5,6-Trihydroxy-9H-fluorene-9-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Aminomethyl-9H-fluorene-2,5,6-triol is a chemical compound with the molecular formula C14H13NO3. It is characterized by a fluorene backbone with an aminomethyl group at the 9-position and hydroxyl groups at the 2, 5, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Aminomethyl-9H-fluorene-2,5,6-triol typically involves multi-step organic reactionsThe aminomethyl group is then introduced via amination reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9-Aminomethyl-9H-fluorene-2,5,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups at the aminomethyl position .
Scientific Research Applications
9-Aminomethyl-9H-fluorene-2,5,6-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Aminomethyl-9H-fluorene-2,5,6-triol involves its interaction with specific molecular targets. The hydroxyl groups and aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-Aminomethyl-9H-fluorene
- 9-Hydroxy-9H-fluorene
- 9-Methyl-9H-fluorene
Uniqueness
9-Aminomethyl-9H-fluorene-2,5,6-triol is unique due to the presence of both hydroxyl and aminomethyl groups, which provide a combination of reactivity and functionality not found in similar compounds .
Properties
CAS No. |
103692-55-3 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
9-(aminomethyl)-9H-fluorene-2,5,6-triol |
InChI |
InChI=1S/C14H13NO3/c15-6-11-9-3-4-12(17)14(18)13(9)8-2-1-7(16)5-10(8)11/h1-5,11,16-18H,6,15H2 |
InChI Key |
KQVZVMZWAHAQGC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C(C3=C2C(=C(C=C3)O)O)CN |
Canonical SMILES |
C1=CC2=C(C=C1O)C(C3=C2C(=C(C=C3)O)O)CN |
Synonyms |
2,5,6-TFMA 2,5,6-trihydroxy-9H-fluorene-9-methanamine 2,5,6-trihydroxy-9H-fluorene-9-methanamine hydrobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate](/img/structure/B1212671.png)
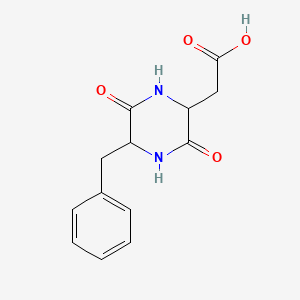



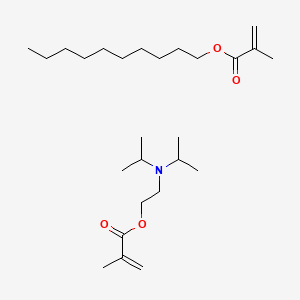
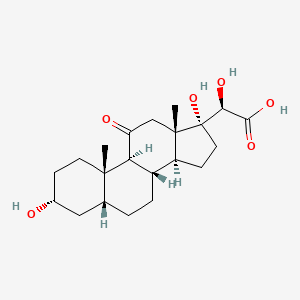

![2H-Pyran-2-one,3-(hydroxymethyl)-4-methoxy-6-[(1R,2S,4aR,8aR)-1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl]-](/img/structure/B1212681.png)
